N-(1,3-苯并噻唑-5-基)-2,5-二甲基苯基-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

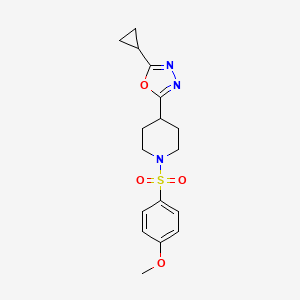

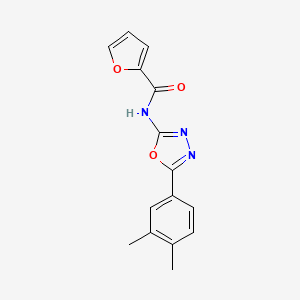

N-(1,3-benzothiazol-5-yl)-2,5-dimethylbenzene-1-sulfonamide, also known as BZS, is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science.

科学研究应用

抗惊厥活性

一项研究重点关注苯并噻唑偶联磺胺衍生物的合成,包括与 N-(1,3-苯并噻唑-5-基)-2,5-二甲基苯-1-磺酰胺结构相关的衍生物。通过神经毒性筛选、计算研究和体内模型评估这些化合物的抗惊厥潜力。研究结果表明,某些化合物表现出有效的抗惊厥作用,与烟碱型乙酰胆碱离子门控受体有显着相互作用,表明它们在治疗癫痫发作中的潜力 (Khokra 等人,2019)。

抗增殖剂

另一个研究领域涉及新型衍生物作为潜在抗增殖剂的设计和合成。这些研究旨在开发能够抑制癌细胞生长的化合物。例如,带有 N,N-二甲基苯磺酰胺部分的衍生物显示出比已知的抗癌药物阿霉素更高的抗增殖活性,针对人乳腺癌细胞系。分子对接研究进一步评估了这些磺胺与碳酸酐酶 IX(在某些癌细胞中高度表达的靶标)的结合模式,提示了它们的作用机制和作为癌症治疗剂的潜力 (Bashandy 等人,2014)。

抗菌活性

包含噻唑的氟取代磺酰胺苯并噻唑化合物的研究显示出有希望的抗菌活性。这些新型化合物被合成并筛选了它们的抗菌潜力,证明了对各种病原体的有效性。在这些结构中加入氟苯和苯并噻唑是增强其生物动力学性质的战略方法,旨在发现具有生物动力学潜力的有效剂,在抗菌治疗中具有潜在应用 (Jagtap 等人,2010)。

绿色合成方法

开发生态友好型合成方法的努力导致在水性介质中有效制备基于唑和苯并唑的磺酰胺。这种绿色化学方法促进了具有潜在生物活性的化合物的合成,包括与 N-(1,3-苯并噻唑-5-基)-2,5-二甲基苯-1-磺酰胺相关的化合物,以更可持续和环保的方式 (Zali-Boeini 等人,2015)。

作用机制

Target of Action

N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide is a compound that has been found to have significant biological activity. Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins essential for the survival of mycobacterium tuberculosis

Mode of Action

Benzothiazole derivatives have been reported to interact with their targets, leading to changes that inhibit the growth of mycobacterium tuberculosis . The specific interactions and resulting changes caused by N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide remain to be elucidated.

Biochemical Pathways

Given the reported anti-tubercular activity of benzothiazole derivatives, it can be inferred that this compound may affect pathways essential for the survival of mycobacterium tuberculosis . The specific pathways and their downstream effects remain to be determined.

Result of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may inhibit the growth of mycobacterium tuberculosis . The specific molecular and cellular effects of N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide remain to be elucidated.

生化分析

Biochemical Properties

N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, compounds with a benzo[d]thiazole moiety have been reported to exhibit anti-inflammatory properties . They have been found to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .

Cellular Effects

The effects of N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide on cells are diverse. Compounds with a benzo[d]thiazole moiety have been reported to exhibit anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide is complex and multifaceted. It has been suggested that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Compounds with a benzo[d]thiazole moiety have been reported to exhibit potent biological activities, suggesting that they may have long-term effects on cellular function .

Dosage Effects in Animal Models

Compounds with a benzo[d]thiazole moiety have been reported to exhibit potent biological activities, suggesting that they may have significant effects at different dosages .

Metabolic Pathways

Compounds with a benzo[d]thiazole moiety have been reported to interact with various enzymes and cofactors, suggesting that they may be involved in multiple metabolic pathways .

Transport and Distribution

Compounds with a benzo[d]thiazole moiety have been reported to exhibit potent biological activities, suggesting that they may interact with various transporters or binding proteins .

Subcellular Localization

Compounds with a benzo[d]thiazole moiety have been reported to exhibit potent biological activities, suggesting that they may be directed to specific compartments or organelles within the cell .

属性

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S2/c1-10-3-4-11(2)15(7-10)21(18,19)17-12-5-6-14-13(8-12)16-9-20-14/h3-9,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGKTMAHFLRPIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)SC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2693397.png)

![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2693400.png)

![2-({4-amino-5-[(5-chloro-2-thienyl)sulfonyl]pyrimidin-2-yl}thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2693404.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2693407.png)

![tert-butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B2693411.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2693412.png)

![(NE)-N-[(5-fluoro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2693415.png)

![3-(3-fluorophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2693417.png)